Cas no 3528-51-6 (2-benzylpyrazol-3-amine)
2-benzylpyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-1H-pyrazol-5-amine
- 1-(phenylmethyl)-1H-Pyrazol-5-amine
- 1H-Pyrazol-5-amine,1-(phenylmethyl)-
- 1-benzylpyrazol-5-amine
- 1-benzylpyrazole-5-ylamine
- 2-benzyl-2H-pyrazol-3-ylamine
- 5-Amino-1-benzyl-pyrazol
- 5-amino-1-benzylpyrazole
- 5-amino-1-phenylmethylpyrazole
- AC1L2S9X
- AC1Q4WVK
- ACMC-1COJR
- SureCN568868
- 2-benzylpyrazol-3-amine
- A6199
- JL5SY6Q8TW
- NS00029820
- 3528-51-6
- J-504254
- Z57980554
- CS-0060524
- 2-Benzyl-2Hpyrazol-3-ylamine
- EINECS 222-550-2
- BAS 07322152
- W17059
- SY101567
- BB 0257630
- FT-0682450
- BS-13724
- DTXSID30188764
- CJDYNUBRSBSSJU-UHFFFAOYSA-N
- (1-Benzyl-1H-pyrazol-5-yl)amine
- SCHEMBL568868
- 1-Benzyl-1H-pyrazol-5-amine, AldrichCPR
- Pyrazole, 5-amino-1-benzyl-
- 1H-Pyrazol-5-amine, 1-(phenylmethyl)-
- EN300-11678
- AKOS000118456
- 1--benzyl--5--aminopyrazole
- AMY33111
- MFCD03596769
- DB-069190
- BBL030018
- STK940321
-
- MDL: MFCD03596769
- Inchi: 1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2
- InChI Key: CJDYNUBRSBSSJU-UHFFFAOYSA-N
- SMILES: N1(C(=CC=N1)N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 173.09543
- Monoisotopic Mass: 173.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- Molecular Weight: 173.21
- XLogP3: 1.5
Experimental Properties
- Density: 1.16
- Boiling Point: 369.4°Cat760mmHg
- Flash Point: 177.2°C
- Refractive Index: 1.622
- PSA: 43.84
2-benzylpyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005593-1g |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 97% | 1g |
$150.48 | 2023-09-02 | |
| TRC | B411775-10mg |
1-benzyl-1H-pyrazol-5-amine |
3528-51-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411775-50mg |
1-benzyl-1H-pyrazol-5-amine |
3528-51-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B411775-100mg |
1-benzyl-1H-pyrazol-5-amine |
3528-51-6 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM188036-5g |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 97% | 5g |
$563 | 2021-08-05 | |
| Fluorochem | 064564-250mg |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 97% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 064564-1g |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 97% | 1g |
£305.00 | 2022-03-01 | |
| Apollo Scientific | OR306100-250mg |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 98% | 250mg |
£103.00 | 2025-02-20 | |
| Apollo Scientific | OR306100-1g |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 98% | 1g |
£258.00 | 2025-02-20 | |
| Apollo Scientific | OR306100-5g |
1-Benzyl-1H-pyrazol-5-amine |
3528-51-6 | 98% | 5g |
£670.00 | 2023-09-02 |
2-benzylpyrazol-3-amine Suppliers
2-benzylpyrazol-3-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-benzylpyrazol-3-amine
2-Benzylpyrazol-3-amine (CAS No. 3528-51-6): A Comprehensive Overview
2-Benzylpyrazol-3-amine (CAS No. 3528-51-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-benzylpyrazol-3-amine consists of a pyrazole ring substituted with a benzyl group at the 2-position and an amino group at the 3-position. This configuration imparts specific chemical and biological properties that make it an attractive candidate for drug discovery and development. The pyrazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors.
Recent studies have highlighted the pharmacological activities of 2-benzylpyrazol-3-amine. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that 2-benzylpyrazol-3-amine effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 2-benzylpyrazol-3-amine has also been investigated for its antitumor properties. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.
The synthetic accessibility of 2-benzylpyrazol-3-amine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a laboratory scale. One notable method involves the condensation of benzylhydrazine with an appropriate nitrile followed by reduction to form the desired amine. This synthetic strategy allows for easy modification of the benzyl substituent, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Beyond its direct biological activities, 2-benzylpyrazol-3-amine has also been used as a building block in the synthesis of more complex molecules with diverse biological functions. For example, it has been incorporated into peptidomimetics designed to mimic natural peptides with improved stability and bioavailability. These peptidomimetics have shown promise in treating conditions such as Alzheimer's disease and diabetes.
The safety profile of 2-benzylpyrazol-3-amine is an important consideration for its potential therapeutic applications. Preclinical studies have generally indicated that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 2-benzylpyrazol-3-amine (CAS No. 3528-51-6) represents a promising lead compound in the development of new drugs for various diseases. Its unique chemical structure, coupled with its diverse biological activities and synthetic accessibility, positions it as a valuable asset in modern medicinal chemistry research. Ongoing studies continue to uncover new applications and optimize its therapeutic potential, paving the way for future breakthroughs in drug discovery.
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